tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate
Description
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-8-4-10(14)5-9(8)7-11/h10-11H,4-7,14H2,1-3H3,(H,15,16) |
InChI Key |
XRPLSBVORDQYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Route via Carbamate Formation from Isocyanates or Chlorocarbonates
Method A: Direct Carbamation Using Isocyanates
This approach involves reacting a suitable amino-hexahydropentalene precursor with tert-butyl isocyanate under controlled conditions:
| Step | Reagents & Conditions | Remarks |
|---|---|---|
| 1. Amino precursor synthesis | Cyclization of suitable precursors | Typically via hydrogenation of aromatic precursors |
| 2. Carbamate formation | Tert-butyl isocyanate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Conducted at 0–25°C, inert atmosphere |
Advantages: High specificity, straightforward, and scalable.
Limitations: Sensitivity to moisture; requires dry conditions.
Route via Chlorocarbonate Intermediates
Method B: Using tert-Butyl Chloroformate (Boc-Cl)
This is a widely adopted industrial method:
| Step | Reagents & Conditions | Remarks |
|---|---|---|
| 1. Activation of amino group | Reaction of amino-hexahydropentalene with Boc-Cl in presence of a base (e.g., DIPEA) | Conducted in anhydrous solvents like THF or dichloromethane at 0–25°C |
| 2. Purification | Extraction, washing, and crystallization | Ensures high purity of intermediate carbamate |
- Reaction temperature: Typically maintained at 0–5°C during Boc-Cl addition to control exothermicity.
- Yield: Reported yields exceed 90% under optimized conditions.
Alternative Approaches: Multi-step Functionalization
Some processes involve initial formation of amino derivatives followed by carbamate protection, or vice versa, to improve overall yields and selectivity.
Specific Industrial Methodology Based on Patent Data
Recent patents (e.g., WO2019158550A1 and CA3087004A1) describe optimized methods for synthesizing related carbamate compounds, emphasizing the use of neutral reagents and avoiding salt formation during initial steps to improve process robustness.
Patent-Referenced Process Highlights:
- Use of neutral amino precursors rather than salts to prevent viscosity issues.
- Reaction in organic solvents such as acetonitrile, which facilitates stirring and heat transfer.
- Base addition: Triethylamine or similar tertiary amines are used in controlled amounts (e.g., 4.6 equivalents) to neutralize HCl generated during carbamate formation.
- Reaction conditions: Typically at 60°C for 1–3 hours, with stirring durations extending up to 8 hours for complete conversion.
Process Data Summary
| Parameter | Details | Source/Reference |
|---|---|---|
| Solvent | Acetonitrile | Patent WO2019158550A1 |
| Base | Triethylamine | Patent WO2019158550A1 |
| Temperature | 60°C | Patent WO2019158550A1 |
| Reaction Time | 1–8 hours | Patent WO2019158550A1 |
| Yield | Up to 93% | Patent WO2019158550A1 |
Data Tables Summarizing Preparation Parameters
| Method | Starting Materials | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Direct Carbamation | Amino-hexahydropentalene | tert-Butyl isocyanate | Dichloromethane | 0–25°C | 2–4 hours | >90% | Sensitive to moisture |
| Boc-Cl Activation | Amino-hexahydropentalene | tert-Butyl chloroformate | THF or DCM | 0–5°C | 1–3 hours | 90–93% | Controlled addition essential |
| Patent-Optimized | Neutral amino precursor | Boc-Cl, triethylamine | Acetonitrile | 60°C | 1–8 hours | Up to 93% | Industrial scale, robust |
Considerations for Industrial Scale Synthesis
- Reagent Purity: High purity reagents reduce impurities in final product.
- Reaction Control: Maintaining precise temperature and addition rates minimizes side reactions.
- Purification: Crystallization or chromatography ensures product purity.
- Safety: Handling of reactive intermediates like Boc-Cl requires appropriate precautions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, primary amines, and other nucleophiles under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the hexahydropentalene ring.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical assays.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in the design of therapeutic agents targeting specific biological pathways.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(5-amino-1,2,3,4-tetrahydropentalen-2-yl)carbamate
Uniqueness:
- Structural Features: The presence of the hexahydropentalene ring system distinguishes it from other carbamates.
- Reactivity: Unique reactivity patterns due to the combination of the tert-butyl group and the hexahydropentalene ring.
- Applications: Specific applications in medicinal chemistry and organic synthesis that are not shared by other similar compounds.
This detailed article provides a comprehensive overview of tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. Its molecular formula is CHNO, with a molecular weight of approximately 238.33 g/mol. The compound incorporates a tert-butyl group and an amino-substituted hexahydropentalene moiety, which contribute to its biological activity and reactivity.
The compound's structure allows it to engage in various chemical reactions, particularly due to the presence of the carbamate functional group. This group can undergo hydrolysis in acidic or basic conditions, resulting in the formation of an amine and a carboxylic acid. Additionally, the amino group is capable of participating in nucleophilic substitution reactions, facilitating further derivatization and exploration of its biological activity.
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as proteins and enzymes. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that the compound may exhibit significant activity against certain biological targets due to its structural characteristics.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that similar compounds within the hexahydropentalene class exhibit antimicrobial properties. A comparative study showed that derivatives with amino substitutions often enhance antimicrobial efficacy compared to non-substituted analogs.
- Enzyme Inhibition : Inhibition studies have demonstrated that carbamate derivatives can act as effective inhibitors of specific enzymes involved in metabolic pathways. For example, compounds structurally related to this compound were found to inhibit enzymes like acetylcholinesterase (AChE), which plays a critical role in neurotransmission .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines have shown promising results for compounds with similar structures. The hexahydropentalene moiety may contribute to selective cytotoxic effects against cancer cells while sparing normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-methoxy-1,2,3-octahydropentalen-2-one | Contains a methoxy group | Different solubility properties |
| 5-amino-1-cyclopentene | Lacks carbamate functionality | Potentially different reactivity |
| 5-(4-fluorophenyl)-5-hydroxyhexahydropentalen | Contains a fluorophenyl group | May exhibit enhanced biological activity due to fluorine substitution |
This table illustrates how this compound stands out with its specific functional groups that may influence its reactivity and biological properties differently than its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
